3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro-

Vue d'ensemble

Description

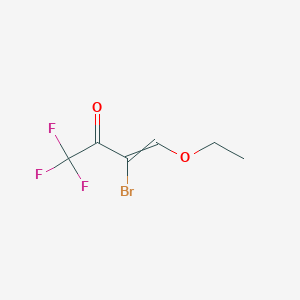

3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- is a synthetic organic compound characterized by the presence of a bromine atom, an ethoxy group, and three fluorine atoms attached to a butenone backbone. This compound is notable for its unique combination of functional groups, which impart distinct chemical properties and reactivity.

Applications De Recherche Scientifique

3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- has diverse applications in scientific research, including:

Organic Synthesis: Used as a building block for the synthesis of trifluoromethyl-substituted thiophenes, furans, pyrroles, and piperazines.

Peptide Synthesis: Reacts with amino acids to form N-protected amino acids, facilitating peptide synthesis.

Pharmaceutical Research: Investigated for its potential use in drug development due to its unique chemical properties.

Mécanisme D'action

Target of Action

It’s known to be a ketone organic compound and can be used as a pharmaceutical intermediate .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, it reacts with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group .

Biochemical Pathways

It’s known that the compound can participate in [4+2] cycloaddition reactions .

Pharmacokinetics

It’s known that the compound is soluble in chloroform and methanol .

Result of Action

The molecular and cellular effects of the compound’s action include the formation of ethoxy group substitution products and products arising from 1,2-addition to the carbonyl group . On heating with triethyl phosphite, it affords a [4+2] cycloaddition product .

Action Environment

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes such as phenylmagnesium bromide and organozinc compounds, leading to the formation of ethoxy group substitution products and 1,2-addition products to the carbonyl group . Additionally, it reacts with triethyl phosphite to form cycloaddition products, which are further hydrolyzed to yield oxaphospholen derivatives . These interactions highlight the compound’s versatility in biochemical synthesis.

Cellular Effects

The effects of 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with amino acids to form N-protected amino acids is particularly noteworthy, as these derivatives are crucial for peptide synthesis . This interaction can affect protein synthesis and other cellular processes dependent on peptide formation.

Molecular Mechanism

At the molecular level, 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- exerts its effects through specific binding interactions with biomolecules. It binds to phenylmagnesium bromide and organozinc compounds, facilitating the formation of substitution and addition products . The compound also undergoes cycloaddition reactions with triethyl phosphite, leading to the formation of oxaphospholene derivatives . These molecular interactions are critical for the compound’s role in biochemical synthesis and its impact on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- change over time. The compound’s stability and degradation are influenced by factors such as temperature and the presence of stabilizers like BHT . Long-term studies have shown that the compound can maintain its biochemical activity over extended periods, although its efficacy may decrease due to gradual degradation . These temporal effects are important for understanding the compound’s long-term impact on cellular functions in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on biochemical synthesis and cellular functions. At higher doses, it can cause toxic or adverse effects, including disruption of cellular metabolism and gene expression . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical applications.

Metabolic Pathways

3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It participates in the synthesis of β-alkyl- or dialkylamino substituted enones bearing a CF3 group . These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical applications.

Subcellular Localization

The subcellular localization of 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within cells . By understanding its subcellular localization, researchers can better predict and control the compound’s biochemical effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- typically involves the reaction of vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride in a continuous reactor. The reaction is carried out under controlled conditions to ensure the efficient formation of the desired product . The process involves the continuous introduction of raw materials into the reactor, followed by continuous extraction of the product system to obtain the final compound .

Industrial Production Methods

In industrial settings, the production of 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- is scaled up using similar continuous synthesis methods. This approach enhances the efficiency of the synthesis process, reduces product loss, and minimizes safety hazards associated with batch production .

Analyse Des Réactions Chimiques

Types of Reactions

3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Addition Reactions: The compound can participate in addition reactions with organozinc compounds, resulting in 1,2-addition to the carbonyl group.

Cycloaddition Reactions: Heating with triethyl phosphite leads to [4+2] cycloaddition, forming complex cyclic structures.

Common Reagents and Conditions

Phenylmagnesium Bromide: Used for ethoxy group substitution.

Organozinc Compounds: Employed in 1,2-addition reactions.

Triethyl Phosphite: Utilized in cycloaddition reactions.

Major Products Formed

Substitution Products: Derivatives with different nucleophiles replacing the bromine atom.

Addition Products: Compounds resulting from 1,2-addition to the carbonyl group.

Cycloaddition Products: Complex cyclic structures formed through [4+2] cycloaddition.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Shares a similar structure but lacks the bromine atom.

3-Bromo-4-ethoxy-1,1,1-trifluorobut-3-en-2-one: Another closely related compound with slight variations in functional groups.

Uniqueness

3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- is unique due to the combination of a bromine atom, an ethoxy group, and three fluorine atoms. This unique combination imparts distinct reactivity and chemical properties, making it a valuable intermediate in various synthetic applications .

Propriétés

Numéro CAS |

119577-50-3 |

|---|---|

Formule moléculaire |

C6H6BrF3O2 |

Poids moléculaire |

247.01 g/mol |

Nom IUPAC |

(Z)-3-bromo-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |

InChI |

InChI=1S/C6H6BrF3O2/c1-2-12-3-4(7)5(11)6(8,9)10/h3H,2H2,1H3/b4-3- |

Clé InChI |

ONAMOZNIUGKDIK-ARJAWSKDSA-N |

SMILES isomérique |

CCO/C=C(/C(=O)C(F)(F)F)\Br |

SMILES |

CCOC=C(C(=O)C(F)(F)F)Br |

SMILES canonique |

CCOC=C(C(=O)C(F)(F)F)Br |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B1333907.png)

![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1333916.png)

![4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333918.png)